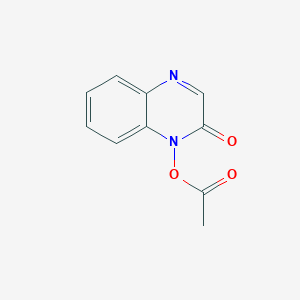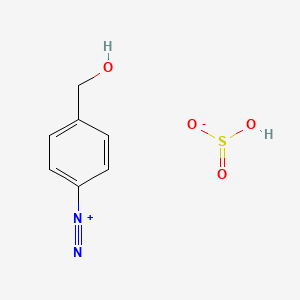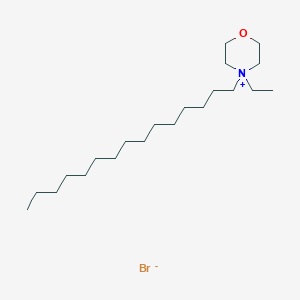
4-Ethyl-4-pentadecylmorpholin-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-4-pentadecylmorpholin-4-ium bromide is a quaternary ammonium compound with the molecular formula C21H44BrNO. This compound is known for its surfactant properties and is used in various industrial and research applications. It is a morpholinium salt, which means it contains a morpholine ring with a quaternary ammonium group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-pentadecylmorpholin-4-ium bromide typically involves the quaternization of morpholine with an alkyl halide. The reaction can be carried out by reacting morpholine with 1-bromopentadecane and ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-4-pentadecylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of morpholine and the corresponding alkyl bromide.
Common Reagents and Conditions
Nucleophiles: Hydroxide, chloride, acetate ions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution: Formation of morpholinium salts with different anions.
Hydrolysis: Formation of morpholine and alkyl bromides.
Aplicaciones Científicas De Investigación
4-Ethyl-4-pentadecylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-4-pentadecylmorpholin-4-ium bromide primarily involves its surfactant properties. The compound can interact with lipid bilayers, disrupting membrane integrity and increasing permeability. This makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-4-methylmorpholin-4-ium bromide
- 4-Ethyl-4-butylmorpholin-4-ium bromide
- 4-Ethyl-4-octylmorpholin-4-ium bromide
Uniqueness
4-Ethyl-4-pentadecylmorpholin-4-ium bromide is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surface activity, such as emulsification and membrane disruption.
Propiedades
Número CAS |
110231-95-3 |
|---|---|
Fórmula molecular |
C21H44BrNO |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
4-ethyl-4-pentadecylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C21H44NO.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22(4-2)18-20-23-21-19-22;/h3-21H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
LRFUGNVQDWTABR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCC[N+]1(CCOCC1)CC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


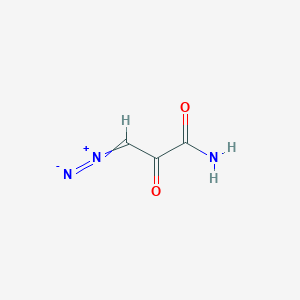


![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)

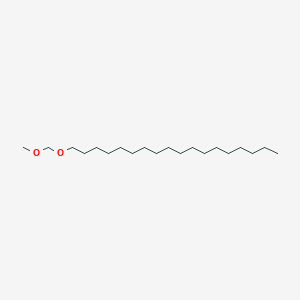
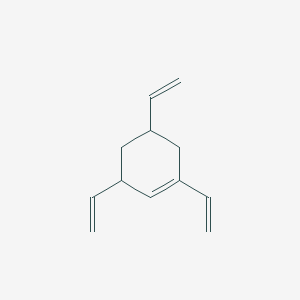
![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
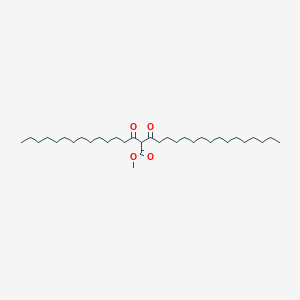

![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)

